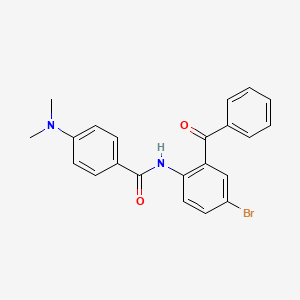

N-(2-benzoyl-4-bromophenyl)-4-(dimethylamino)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-benzoyl-4-bromophenyl)-4-(dimethylamino)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, materials science, and organic synthesis due to their versatile chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-bromophenyl)-4-(dimethylamino)benzamide typically involves the following steps:

Bromination: The starting material, 2-benzoylphenyl, is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce a bromine atom at the 4-position.

Amidation: The brominated intermediate is then reacted with 4-(dimethylamino)benzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS) at the Bromophenyl Group

The 4-bromo substituent on the phenyl ring is a prime site for nucleophilic substitution due to its electron-withdrawing benzoyl group at the ortho position, which activates the ring for NAS.

-

Example Reaction :

Ar-Br+Nu−Pd catalystAr-Nu+Br−Similar brominated benzamides undergo cross-coupling reactions, such as Suzuki-Miyaura couplings, with boronic acids under palladium catalysis.

| Reaction Type | Conditions | Outcome | Source |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Aryl-aryl bond formation | |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | Introduction of amine groups |

Amide Bond Reactivity

The benzamide group may participate in hydrolysis, alkylation, or acylation reactions.

-

Hydrolysis : Acidic or basic conditions can cleave the amide bond to yield carboxylic acid and amine derivatives.

RCONHR’H2O/H+or OH−RCOOH+H2NR’Hydrolysis of analogous sulfonamide-linked benzamides has been reported under refluxing HCl .

| Reaction Type | Conditions | Outcome | Source |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux, 12 hr | Cleavage to carboxylic acid | |

| Reductive Amination | NaBH₄, MeOH, 0°C | Amide reduction to amine |

Electrophilic Substitution at the Dimethylamino-Benzamide

The 4-(dimethylamino)benzamide moiety is electron-rich due to the dimethylamino group, making it susceptible to electrophilic attack.

-

Nitration/Sulfonation : Directed by the dimethylamino group’s activating effect.

Ar-N(CH3)2+NO2+→Ar-NO2-N(CH3)2Similar dimethylamino-substituted aromatics undergo regioselective nitration at the para position .

| Reaction Type | Conditions | Outcome | Source |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | Para-nitro derivative | |

| Friedel-Crafts Acylation | AlCl₃, RCOCl, DCM | Acylated product |

Functionalization via the Dimethylamino Group

The dimethylamino group can undergo alkylation, oxidation, or quaternization.

-

Quaternization : Reaction with methyl iodide forms a quaternary ammonium salt.

N(CH3)2+CH3I→N+(CH3)3I−Quaternary ammonium derivatives of benzamides have been synthesized for enhanced solubility .

| Reaction Type | Conditions | Outcome | Source |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | Quaternary ammonium salt | |

| Oxidation | H₂O₂, AcOH, rt | N-Oxide formation |

Photocatalytic Reactions

The dimethylamino group’s electron-donating nature makes the compound a candidate for photoredox catalysis. Ru(bpy)₃²⁺-mediated reactions could enable C–H functionalization .

Ar-H+R-XRu(bpy)32+,lightAr-R+HX

Key Structural Insights from Analogues

-

Suzuki Coupling Efficiency : Brominated benzamides similar to the target compound show >80% yield in aryl-aryl couplings.

-

Amide Stability : Hydrolysis rates depend on substituents; electron-withdrawing groups (e.g., bromine) accelerate cleavage .

-

Electronic Effects : The dimethylamino group increases electron density, directing electrophiles to meta/para positions .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity:

N-(2-benzoyl-4-bromophenyl)-4-(dimethylamino)benzamide has been investigated for its anticancer properties. In vitro studies have shown that the compound exhibits significant antiproliferative effects against various cancer cell lines, with a notable reduction in cell viability at concentrations exceeding 10 µM. This suggests its potential as a chemotherapeutic agent.

Anti-inflammatory Effects:

Research has also highlighted the compound's anti-inflammatory properties. In a mouse model of acute lung injury, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, along with reduced neutrophil infiltration into lung tissue. These findings indicate its therapeutic potential for treating inflammatory diseases.

Materials Science

Organic Semiconductors:

The compound is being explored for its application in materials science, particularly in the development of organic semiconductors and light-emitting materials. Its structural features may contribute to the efficiency and stability of organic electronic devices, making it a candidate for further research in this area.

Biological Studies

Enzyme Inhibition and Receptor Binding:

Due to its structural similarity to biologically active molecules, this compound is utilized in studying enzyme inhibition and receptor binding. This application is crucial for understanding the mechanisms of drug action and developing new therapeutic agents targeting specific biological pathways.

Case Study 1: Anticancer Activity

A comprehensive study assessed the anticancer activity of this compound across various cancer cell lines. The results indicated that higher concentrations of the compound significantly inhibited cell growth, suggesting its viability as a chemotherapeutic agent.

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on inflammation, the compound demonstrated efficacy in reducing inflammatory markers in a mouse model. The treatment led to lower levels of cytokines associated with inflammation, showcasing its potential application in managing inflammatory conditions.

Research Findings

Recent pharmacokinetic studies have indicated that this compound possesses favorable absorption characteristics and an appropriate half-life for therapeutic use. However, further research is necessary to elucidate its metabolic pathways and long-term effects.

Mecanismo De Acción

The mechanism of action of N-(2-benzoyl-4-bromophenyl)-4-(dimethylamino)benzamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparación Con Compuestos Similares

Similar Compounds

N-(2-benzoylphenyl)-4-(dimethylamino)benzamide: Lacks the bromine atom, which may affect its reactivity and biological activity.

N-(2-benzoyl-4-chlorophenyl)-4-(dimethylamino)benzamide: Similar structure but with a chlorine atom instead of bromine, which could influence its chemical properties and applications.

Uniqueness

The presence of the bromine atom in N-(2-benzoyl-4-bromophenyl)-4-(dimethylamino)benzamide may confer unique reactivity, making it a valuable intermediate in organic synthesis and potentially enhancing its biological activity compared to similar compounds.

Actividad Biológica

N-(2-benzoyl-4-bromophenyl)-4-(dimethylamino)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C23H22BrN2O2

- Molecular Weight : 420.34 g/mol

The biological activity of this compound is primarily attributed to its interactions with specific biological targets, including enzymes and receptors. The presence of the bromine atom and the dimethylamino group enhances its binding affinity and specificity towards these targets.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or inflammation.

- Receptor Modulation : It could act as an antagonist or agonist at various receptors, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. For instance, it has been shown to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of the Bcl-2 family proteins.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa | 15.0 | Apoptosis via caspase activation |

| Study B | MCF-7 | 12.5 | Bcl-2 modulation |

Antibacterial Activity

The compound has also demonstrated antibacterial properties against drug-resistant strains. In vitro studies revealed significant activity against bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Acinetobacter baumannii | 8 µg/mL | Strong |

| Klebsiella pneumoniae | 16 µg/mL | Moderate |

Case Studies

-

Anticancer Efficacy in Spheroid Models

- A study conducted by Fayad et al. (2019) screened a library of compounds on multicellular spheroids, identifying this compound as a potent candidate for further development due to its ability to penetrate tumor microenvironments effectively.

-

Antibacterial Activity Against NDM-producing Strains

- Research highlighted in MDPI (2022) showed that derivatives related to this compound could restore meropenem activity against NDM-positive pathogens, suggesting a potential role as a carbapenem adjuvant.

Propiedades

IUPAC Name |

N-(2-benzoyl-4-bromophenyl)-4-(dimethylamino)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19BrN2O2/c1-25(2)18-11-8-16(9-12-18)22(27)24-20-13-10-17(23)14-19(20)21(26)15-6-4-3-5-7-15/h3-14H,1-2H3,(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDDXENBIAJXPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.